

# Measuring the Integrated HIV-1 Reservoir: A Quantitative PCR-Based Application Note

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Compound of Interest		
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## Introduction

The integration of the human immunodeficiency virus type 1 (HIV-1) genome into the host cell's DNA is a critical step in the viral life cycle, leading to the establishment of a stable, long-lived latent reservoir. This reservoir is the primary barrier to a cure for HIV-1, as it is not targeted by current antiretroviral therapies. Accurate quantification of the integrated HIV-1 provirus is therefore essential for monitoring the size of the latent reservoir, evaluating the efficacy of novel curative strategies, and understanding the fundamental biology of HIV-1 persistence.

This application note provides a detailed protocol for the quantification of integrated HIV-1 DNA using a nested quantitative polymerase chain reaction (qPCR) assay. The method, commonly referred to as the Alu-gag nested PCR, is a highly sensitive and specific technique that distinguishes integrated proviral DNA from unintegrated viral DNA forms.

# **Principle of the Assay**

The quantification of integrated HIV-1 DNA is achieved through a two-step nested PCR approach.[1][2] The first step involves a conventional PCR that selectively amplifies the junction between a human-specific repetitive Alu element and the HIV-1 gag gene.[3][4] Since Alu elements are ubiquitously distributed throughout the human genome, this initial amplification is specific to HIV-1 proviruses that are integrated into the host DNA.[5][6] Unintegrated HIV-1



DNA is not exponentially amplified in this step because it lacks the flanking human genomic DNA containing the Alu sequences.[4]

The second step is a quantitative real-time PCR (qPCR) that uses primers and a fluorescently labeled probe to amplify a region within the HIV-1 long terminal repeat (LTR), which is nested within the product of the first PCR.[7][8] The use of a nested approach significantly increases the sensitivity and specificity of the assay.[1] The amount of integrated HIV-1 DNA in a sample is determined by comparing the qPCR signal to a standard curve generated from a well-characterized integration standard.

# **Quantitative Data Summary**

The performance of the quantitative PCR assay for HIV-1 integration can vary depending on the specific protocol, reagents, and instrumentation used. The following tables summarize key quantitative performance characteristics reported in the literature.

Parameter	Alu-gag qPCR	Alu-LTR qPCR	Source
Limit of Detection (LOD)	0.5 proviruses / 10,000 genomes	0.25 proviruses / 10,000 genomes	
6 proviruses / 50,000 cell equivalents	-	[8]	
1.2 proviruses / 10,000 cells	-	[8]	
Dynamic Range	Spanning 4.7 logs (20 to 1 million copies)	Spanning 5 logs	[7][8]
~1 to 10,000 proviruses (with 20 cycles in 1st PCR)	-	[5]	

Note: The sensitivity of the assay is influenced by factors such as the distance of the integration site from the nearest Alu element and primer-template mismatches.

## **Experimental Protocols**



## **Materials and Reagents**

- DNA extraction kit (e.g., QIAamp DNA Blood Mini Kit)
- · Nuclease-free water
- Primers and probes (see Table 2)
- dNTP mix
- Taq DNA polymerase (for first-round PCR)
- qPCR master mix (containing buffer, dNTPs, and hot-start Taq polymerase)
- Integration standard DNA (a cell line with a known number of integrated HIV-1 copies)
- HIV-1 negative human genomic DNA

**Table 2: Primer and Probe Sequences** 

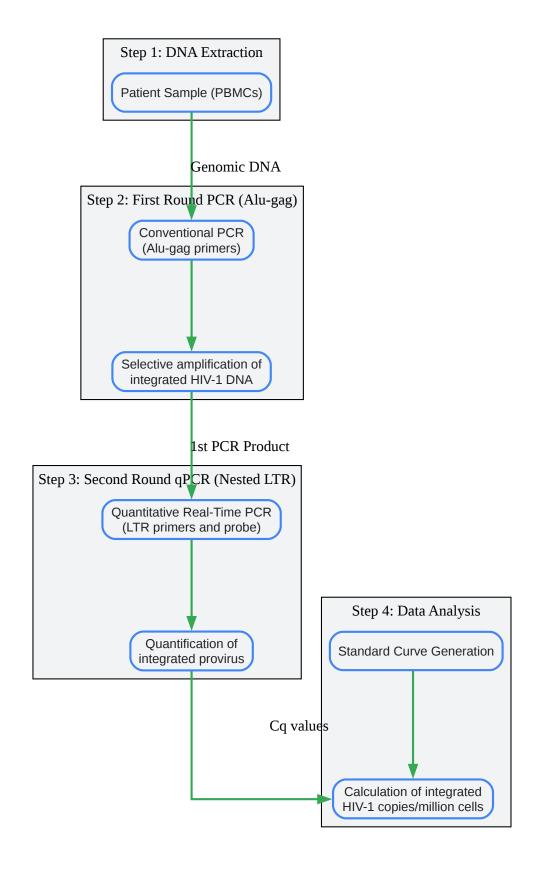
Primer/Probe Name	Sequence (5' to 3')	Target
1st Round PCR		
Alu Forward	GCC TCC CAA AGT GCT GGG ATT ACA G	Human Alu element
gag Reverse	GCT CTC GCA CCC ATC TCT CTC C	HIV-1 gag gene
2nd Round qPCR		
LTR Forward (R)	TTA AGC CTC AAT AAA GCT TGC C	HIV-1 LTR (R region)
LTR Reverse (U5)	GTT CGG GCG CCA CTG CTA GA	HIV-1 LTR (U5 region)
LTR Probe	FAM-CCA GAG TCA CAC AAC AGA CGG GCA CA-BHQ1	HIV-1 LTR



Note: Primer and probe sequences should be obtained from reputable sources and may require optimization for specific HIV-1 subtypes.

# **Experimental Workflow Diagram**





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Caption: Workflow for quantitative measurement of integrated HIV-1 DNA.



## **Protocol Steps**

#### 1. Genomic DNA Extraction

Isolate high-quality genomic DNA from patient peripheral blood mononuclear cells (PBMCs) or other target cells using a commercial DNA extraction kit according to the manufacturer's instructions. Determine the DNA concentration and purity using a spectrophotometer.

#### 2. First Round PCR: Alu-gag Amplification

This step selectively pre-amplifies the region between a genomic Alu element and the HIV-1 gag gene.

#### · Reaction Setup:

Template DNA: 100-500 ng of genomic DNA

Alu Forward Primer: 100 nM

gag Reverse Primer: 600 nM

o dNTP Mix: 200 μM each

Taq DNA Polymerase and Buffer: Per manufacturer's recommendation

Nuclease-free water to a final volume of 50 μL

#### Controls:

- Gag-only control: Set up parallel reactions containing the gag reverse primer but no Alu
  forward primer. This control is crucial to assess the background signal from unintegrated
  HIV-1 DNA, which can be linearly amplified.[5]
- No template control (NTC): Replace template DNA with nuclease-free water to check for contamination.
- Positive control: Use a known amount of integration standard DNA.
- PCR Cycling Conditions:

## Methodological & Application

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Initial Denaturation: 95°C for 2 minutes

20-40 cycles of:

■ Denaturation: 95°C for 15 seconds

Annealing: 50°C for 30 seconds

Extension: 70°C for 3-4 minutes

Final Extension: 70°C for 5 minutes

3. Second Round qPCR: Nested LTR Quantification

This step quantifies the product from the first-round PCR using a nested real-time PCR targeting the HIV-1 LTR.

· Reaction Setup:

Template: 2 μL of the first-round PCR product

LTR Forward Primer: 400 nM

LTR Reverse Primer: 400 nM

LTR Probe: 200 nM

qPCR Master Mix (2x): 10 μL

Nuclease-free water to a final volume of 20 μL

• Standard Curve:

- Prepare a serial dilution of the integration standard DNA (e.g., from 10<sup>6</sup> to 10 copies per reaction) in a background of HIV-1 negative human genomic DNA.
- Run the standard curve in parallel with the unknown samples in the qPCR.
- qPCR Cycling Conditions:







Initial Denaturation: 95°C for 10 minutes

45 cycles of:

■ Denaturation: 95°C for 15 seconds

Annealing/Extension: 60°C for 1 minute

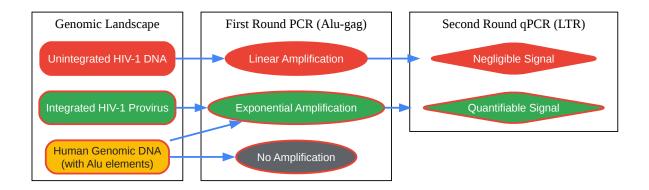
## **Data Analysis**

- Standard Curve: Generate a standard curve by plotting the quantification cycle (Cq) values against the logarithm of the known copy number of the integration standard.
- Quantification: Determine the copy number of integrated HIV-1 DNA in the unknown samples by interpolating their Cq values from the standard curve.
- Normalization: Normalize the HIV-1 copy number to the amount of input DNA, typically
  expressed as copies per million cells. This can be achieved by quantifying a host
  housekeeping gene (e.g., RNase P) in a separate qPCR reaction.
- Background Subtraction: The signal from the "gag-only" control represents the contribution of unintegrated DNA. While this protocol is designed to minimize this background, for highly accurate quantification, the average Cq value from the "gag-only" replicates can be used to establish a threshold for positive integration signals.[5]

# Signaling Pathway and Logical Relationships

The logic of the nested PCR assay is based on the selective amplification of integrated provirus.





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Caption: Logical diagram of the Alu-gag nested PCR for HIV-1 integration.

### Conclusion

The quantitative PCR protocol described in this application note provides a robust and sensitive method for the measurement of integrated HIV-1 DNA. This assay is an invaluable tool for researchers and drug development professionals working to understand and eliminate the latent HIV-1 reservoir. Careful attention to experimental detail, including the use of appropriate controls and standards, is critical for obtaining accurate and reproducible results.

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